molecular formula C48H48N14O14S B2708884 Berninamycin C CAS No. 161263-49-6

Berninamycin C

Cat. No. B2708884
CAS RN: 161263-49-6
M. Wt: 1077.06
InChI Key: OCCSIEQRVFOZHA-ZRGSRPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berninamycins are a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . Berninamycin C is one of the minor metabolites produced by Streptomyces bernensis . It is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine .


Synthesis Analysis

Berninamycin C is produced through the heterologous expression of the berninamycin (ber) biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 in different terrestrial model Streptomyces hosts . The implicated PSI produced by the strain was identified as berninamycin C by HPLC-MS analysis .


Molecular Structure Analysis

The structure of Berninamycin C was postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine . The structure was elucidated by detailed interpretation of NMR data and Marfey’s method .


Chemical Reactions Analysis

Berninamycin C is a product of a complex posttranslational modification cascade . For berninamycin, it has been shown that intermediates that have not been macrocyclized or completely Ser/Thr dehydrated nevertheless possess the C-terminal amide group, pointing to its installation at an early stage .


Physical And Chemical Properties Analysis

Berninamycin C has a molecular formula of C51H51N15O15S and a molecular weight of 1146.12 .

Scientific Research Applications

Posttranslational Modifications and Biosynthesis

Berninamycin C, a pyridine-containing thiopeptide antibiotic, undergoes significant posttranslational modifications. The studies of Malcolmson et al. (2013) and De et al. (2021) highlight the genetic and biochemical pathways involved in its synthesis. Malcolmson et al. (2013) elucidated the gene cluster responsible for berninamycin's biosynthesis and its expression in Streptomyces, leading to various macrocyclic and linear forms of the compound. De et al. (2021) focused on the production of berninamycin in different Streptomyces hosts, leading to the discovery of new linearized berninamycins with varied antibacterial potency (Malcolmson et al., 2013) (De et al., 2021).

Isolation and Structural Analysis

Ninomiya and Kodani (2011) contributed to the structural identification and isolation of berninamycin A from Streptomyces atroolivaceus. This research is crucial for understanding the chemical structure and potential modifications of berninamycin compounds (Ninomiya & Kodani, 2011).

Synthesis of Berninamycin Segments

YamadaTakahiro et al. (2001) achieved the synthesis of the main dehydrohexapeptide segment of berninamycin B. This synthetic approach is vital for understanding the compound's structure and potentially for developing derivatives with enhanced properties (YamadaTakahiro et al., 2001).

Genome Mining for New Antibiotics

Schneider et al. (2018) reported the isolation of a new Streptomyces species from lichen, which showed close genetic homology to berninamycins. Their work underscores the potential of genome mining in discovering novel antibiotics with structural similarities to berninamycin (Schneider et al., 2018).

Interaction with Human Cells

Sayanjali et al. (2016) investigated the impact of Propionibacterium acnes, which produces a berninamycin-like thiopeptide, on human primary prostate cells. They explored how this thiopeptide influences cell cycle progression, providing insights into the cellular mechanisms of berninamycin-like compounds (Sayanjali et al., 2016).

Mechanism of Action

The mode of action of berninamycin on bacterial protein synthesis is related to that of thiostrepton, a dissimilar compound. Both antibiotics bind to the complex of 23S RNA with protein L11 and both affect various functions of the ribosomal A site .

Safety and Hazards

Berninamycin C is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of Berninamycin C research could involve further investigation into its biosynthetic pathways and potential applications. The distinct genomic signatures of conserved thiopeptide-associated genes will enable the continued mining of nature for novel compounds and processing enzymes .

properties

IUPAC Name

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCSIEQRVFOZHA-ZRGSRPPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N14O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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